2-Bromo-1-(pyrazin-2-yl)ethanone Hydrobromide
Overview
Description
2-Bromo-1-(pyrazin-2-yl)ethanone Hydrobromide is a chemical compound with the CAS Number: 126353-32-0 . It has a molecular weight of 281.93 . The IUPAC name for this compound is 2-bromo-1-(2-pyrazinyl)ethanone hydrobromide . It is typically stored at 4 degrees Celsius .
Molecular Structure Analysis
The InChI code for 2-Bromo-1-(pyrazin-2-yl)ethanone Hydrobromide is 1S/C6H5BrN2O.BrH/c7-3-6(10)5-4-8-1-2-9-5;/h1-2,4H,3H2;1H . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
2-Bromo-1-(pyrazin-2-yl)ethanone Hydrobromide is a powder . The compound’s molecular formula is C6H6Br2N2O .Scientific Research Applications
Medicine
In the medical field, this compound has potential applications due to its structural similarity to pyrazine derivatives, which are known for their biological activities. It could be explored for the development of new therapeutic agents, particularly as a precursor in the synthesis of more complex molecules that may exhibit pharmacological properties .
Agriculture
While specific applications in agriculture are not directly mentioned, compounds like 2-Bromo-1-(pyrazin-2-yl)ethanone Hydrobromide could be used in the synthesis of agrochemicals. Their bromine and pyrazine components might be useful in creating new pesticides or herbicides .
Material Science
In material science, this compound’s bromine content makes it a candidate for use in the synthesis of advanced materials. For example, it could be used in the creation of novel polymers or as a fire retardant additive due to bromine’s flame-resistant properties .
Environmental Science
2-Bromo-1-(pyrazin-2-yl)ethanone Hydrobromide could be used in environmental science research, particularly in the study of brominated organic compounds’ impact on ecosystems. Its degradation products and interaction with other environmental chemicals could be a focus of study .
Analytical Chemistry
This compound can serve as a standard or reference material in analytical chemistry, aiding in the calibration of instruments or as a reagent in the development of new analytical methods .
Biochemistry
In biochemistry, the compound could be used to study enzyme-substrate interactions, particularly with enzymes that interact with pyrazine rings or brominated molecules. It may help in understanding the biochemical pathways involving similar structures .
Pharmacology
Given its structural features, 2-Bromo-1-(pyrazin-2-yl)ethanone Hydrobromide could be valuable in pharmacological research. It might be involved in the synthesis of compounds with potential activity against various diseases, as many pyrazine derivatives are known to have medicinal properties .
Neuroscience
Research in neuroscience could benefit from this compound as well. It could be used in the synthesis of molecules that target neurotransmitter receptors or in the development of diagnostic agents for brain imaging .
Safety and Hazards
The safety information for 2-Bromo-1-(pyrazin-2-yl)ethanone Hydrobromide indicates that it has several hazard statements: H302, H315, H319, H332, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 . The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" .
properties
IUPAC Name |
2-bromo-1-pyrazin-2-ylethanone;hydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN2O.BrH/c7-3-6(10)5-4-8-1-2-9-5;/h1-2,4H,3H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBCBXZRKUNIAMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)C(=O)CBr.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Br2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10626255 | |
Record name | 2-Bromo-1-(pyrazin-2-yl)ethan-1-one--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10626255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-(pyrazin-2-yl)ethanone Hydrobromide | |
CAS RN |
126353-32-0 | |
Record name | 2-Bromo-1-(pyrazin-2-yl)ethan-1-one--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10626255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-bromo-1-(pyrazin-2-yl)ethan-1-one hydrobromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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